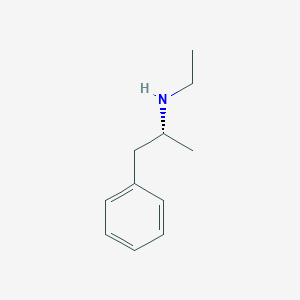
Etilamfetamine, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Etilamfetamine, ®- typically involves the alkylation of amphetamine with ethyl iodide. The reaction is carried out in the presence of a base such as sodium or potassium hydroxide . The general reaction scheme is as follows:
Starting Material: Amphetamine
Reagent: Ethyl iodide
Base: Sodium or potassium hydroxide
Solvent: Anhydrous ethanol or another suitable solvent
The reaction mixture is heated under reflux conditions for several hours, followed by purification through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of Etilamfetamine, ®- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically purified using advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Etilamfetamine, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert Etilamfetamine, ®- to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amphetamines with different functional groups.
Scientific Research Applications
Etilamfetamine, ®- has been studied for various scientific research applications, including:
Mechanism of Action
Etilamfetamine, ®- primarily acts as a dopamine releasing agent . It increases the release of dopamine in the brain, leading to enhanced stimulation and euphoria. The molecular targets include the dopamine transporter (DAT) and possibly the norepinephrine transporter (NET), which facilitate the release of these neurotransmitters into the synaptic cleft .
Comparison with Similar Compounds
Amphetamine: A stimulant with a similar structure but with a methyl group instead of an ethyl group.
Methamphetamine: A more potent stimulant with a methyl group on the nitrogen atom.
Fenfluramine: A stimulant with a different substitution pattern on the phenethylamine backbone.
Isopropylamphetamine: A stimulant with an isopropyl group instead of an ethyl group.
Uniqueness: Etilamfetamine, ®- is unique due to its ethyl substitution, which results in a different pharmacokinetic profile compared to other amphetamines . It is less potent than methamphetamine and amphetamine, making it less likely to be abused . its stimulant effects are still significant enough to warrant its classification as a controlled substance .
Properties
CAS No. |
33817-12-8 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(2R)-N-ethyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C11H17N/c1-3-12-10(2)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3/t10-/m1/s1 |
InChI Key |
YAGBSNMZQKEFCO-SNVBAGLBSA-N |
Isomeric SMILES |
CCN[C@H](C)CC1=CC=CC=C1 |
Canonical SMILES |
CCNC(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


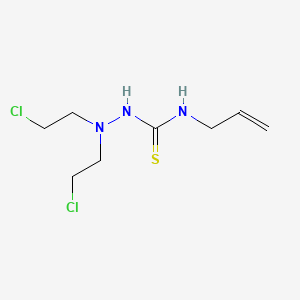
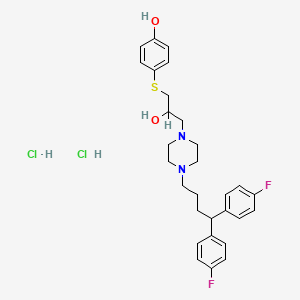
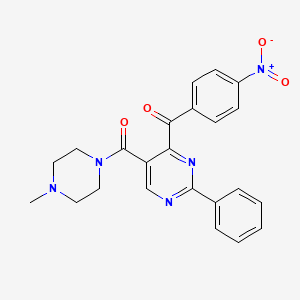
![[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12761017.png)
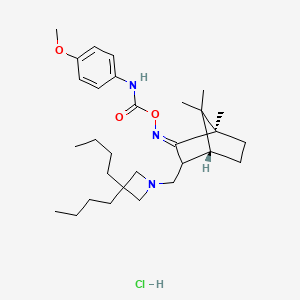
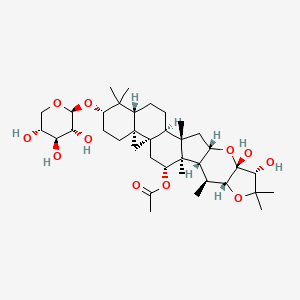
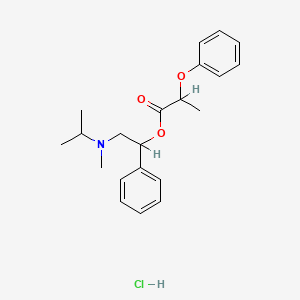

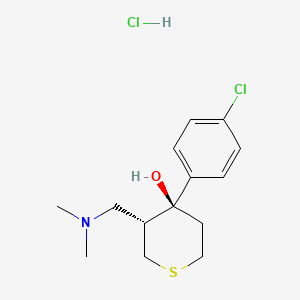
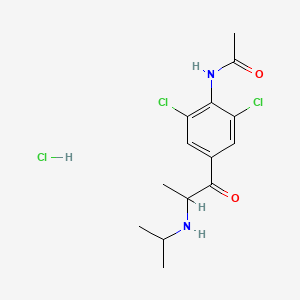
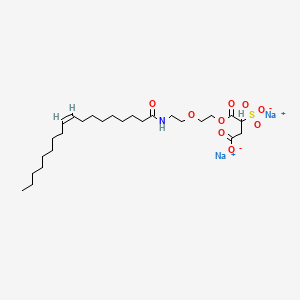
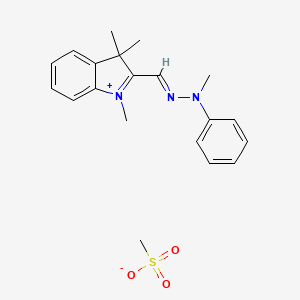
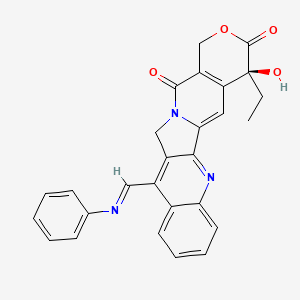
![3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid](/img/structure/B12761072.png)
